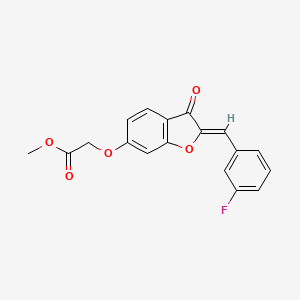

(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzofuran derivative with a fluorobenzylidene group and an ester group. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . The presence of the fluorobenzylidene group suggests that this compound might have interesting reactivity and properties due to the electronegativity of fluorine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the fluorobenzylidene group, and the ester group . The exact spatial arrangement of these groups would depend on the specific synthetic route used and the stereochemistry of the starting materials.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzofuran ring, the fluorobenzylidene group, and the ester group . The benzofuran ring might undergo electrophilic aromatic substitution reactions, while the ester group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran ring, the fluorobenzylidene group, and the ester group would likely make this compound relatively polar . The fluorine atom might also contribute to the compound’s lipophilicity, which could influence its solubility and permeability properties.Scientific Research Applications

1. Synthesis and Structural Analysis

Compounds with structures similar to "(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" have been synthesized and analyzed for their structural, spectroscopic properties, and potential applications. For example, research on Schiff base-type zinc(II) complexes highlights the significance of such compounds in coordination chemistry and material science, providing insights into their potential as ligands in complexation reactions, which could lead to applications in catalysis or as materials with specific optical or electronic properties (Chai et al., 2016).

2. Catalysis

The utility of N-heterocyclic carbenes in catalyzing transesterification and acylation reactions is well-documented. Such catalysts are efficient in the transformation of esters and alcohols under mild conditions, suggesting that derivatives like "(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" might be explored for their potential catalytic activities, contributing to the development of new synthetic methodologies for esterification and acylation reactions (Grasa, Kissling, & Nolan, 2002).

3. Photophysical Studies

The investigation into the photophysical behavior of fluorogenic molecules and their interactions with biological molecules, such as RNA aptamers, can provide valuable information about the fluorescence properties and potential applications of similar compounds in bioimaging and sensor development. Research on derivatives like DFHBI illustrates the importance of understanding how structural modifications influence fluorescence and binding properties, which could be relevant for designing new fluorescent probes or sensors based on "(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" (Santra et al., 2019).

4. Novel Organic Synthesis

Research on the synthesis of oxothiazolidine derivatives showcases the creativity in organic synthesis, where compounds with complex structures are prepared through reactions involving nucleophilic addition. This can inspire studies on "(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" to explore its reactivity and potential as an intermediate in synthesizing novel organic molecules with specific biological or material properties (Hassan et al., 2012).

Future Directions

properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO5/c1-22-17(20)10-23-13-5-6-14-15(9-13)24-16(18(14)21)8-11-3-2-4-12(19)7-11/h2-9H,10H2,1H3/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYGXQQCFUDNHR-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2734023.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2734024.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B2734025.png)

![benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2734031.png)

![4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2734035.png)

![Methyl 3-[(2-{4-[3-(trifluoromethyl)phenethyl]piperazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2734037.png)